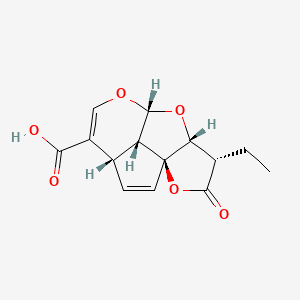
beta-Dihydroplumericinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of beta-Dihydroplumericinic acid and related compounds involves intricate organic synthesis techniques. Studies have explored the use of cyclocondensations and the application of chiral auxiliaries to construct contiguous stereogenic centers. For instance, the synthesis of dihydropyrimidinyl and pyridyl alpha-amino acids through Biginelli and Hantzsch cyclocondensations showcases the complexity involved in such processes (Dondoni et al., 2003). Additionally, the use of 2,3-dihydropyridones as starting materials for the synthesis of beta-amino acids highlights innovative approaches to synthesizing complex organic compounds (Ege & Wanner, 2004).
Molecular Structure Analysis
The molecular structure of beta-Dihydroplumericinic acid is characterized by its beta-amino acid backbone and complex side chains. The stereochemistry of these compounds is crucial, with research focusing on achieving high diastereoselectivity and enantiomeric purity through controlled synthesis methods. X-ray crystallography and chiroptical properties have been utilized to assign structures to individual stereoisomers of related compounds (Dondoni et al., 2003).
Chemical Reactions and Properties
Beta-Dihydroplumericinic acid and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for further modification. For example, the oxidative cleavage of dihydropyridone derivatives to form beta-amino acids demonstrates the types of chemical transformations these compounds can undergo (Ege & Wanner, 2004).
Aplicaciones Científicas De Investigación
Potential in Anticancer Therapies
Beta-Dihydroplumericinic acid, a derivative of natural compounds, has shown promising applications in the field of oncology. Research has highlighted its potent antitumor properties, distinguishing it from many other compounds due to its selectivity in targeting cancerous cells without affecting non-malignant cells or normal tissues. This specificity is largely attributed to its direct action on mitochondria, triggering apoptosis in cancerous cells, which makes it a valuable alternative when conventional chemotherapy drugs fail. The compound's unique mechanism of action and its potential to circumvent drug resistance in human cancers have positioned it as an important candidate in cancer therapeutics. Clinical trials supported by significant research networks, including the U.S. National Cancer Institute, are underway to further explore its efficacy and application as a pipeline anticancer drug (Ali-Seyed et al., 2016).
Role in Metabolic Processes
Beta-Dihydroplumericinic acid is also implicated in metabolic processes, particularly in the context of starvation and fuel metabolism. Studies have explored its relevance in the metabolism of free fatty acids, glycerol, glucose, lactate, and pyruvate, alongside its involvement in indirect calorimetry. The compound's efficiency in providing cellular energy, especially in ischemic states such as stroke, myocardial insufficiency, neonatal stress, genetic mitochondrial problems, and physical fatigue, underscores its therapeutic potential beyond oncology. Its ability to support the brain's survival during prolonged starvation positions it as a compound of interest for further research in metabolic disorders (Cahill, 2006).
Enhancing Cellular Functions
The modulation of cellular functions, particularly in skeletal myotubes, has been another area of application for beta-Dihydroplumericinic acid. Research has demonstrated its role in promoting L-type Ca2+ currents and charge movements in skeletal myotubes, independent of ryanodine receptor type 1 (RyR1). This suggests its potential in modulating intracellular calcium dynamics, which is crucial for various cellular processes including muscle contraction, signaling, and metabolism. The study provides insights into the molecular mechanisms through which beta-Dihydroplumericinic acid influences cellular physiology, offering potential pathways for therapeutic interventions in muscle-related disorders (Ahern et al., 2003).
Propiedades
IUPAC Name |
(1S,4S,8R,10R,11S,14S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-2-6-10-14(20-12(6)17)4-3-7-8(11(15)16)5-18-13(19-10)9(7)14/h3-7,9-10,13H,2H2,1H3,(H,15,16)/t6-,7+,9+,10+,13+,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJLGDWPUYQSHL-DQDOGHDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2C3(C=CC4C3C(O2)OC=C4C(=O)O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)OC=C4C(=O)O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Dihydroplumericinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

